molecular formula C17H18F3N3O2 B1401687 [4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester CAS No. 1311279-38-5

[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester

Cat. No.: B1401687
CAS No.: 1311279-38-5
M. Wt: 353.34 g/mol
InChI Key: LNBCMZDNRFGGIN-UHFFFAOYSA-N
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Description

[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester is a highly specialized compound known for its distinct molecular structure, which integrates a pyridine ring substituted with dimethylamino and trifluoromethyl groups. This compound’s unique arrangement makes it a subject of interest in various scientific fields including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process. One common method involves the reaction of 4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol with ethyl chloroformate under basic conditions. The reaction must be carried out under controlled temperature to prevent decomposition and ensure high yield.

Industrial Production Methods: On an industrial scale, the production process is streamlined to enhance efficiency and scalability. Continuous flow reactors and advanced catalysis techniques are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

  • Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, often resulting in the reduction of the carbonyl group.

  • Substitution: Nucleophilic substitution reactions are common, particularly due to the presence of the dimethylamino group. These reactions can occur in the presence of nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Halides, alkoxides.

Major Products: Depending on the type of reaction, major products can vary. Oxidation typically leads to oxides, reduction produces reduced forms of the compound, and substitution often results in new derivatives with altered functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs targeting neurological disorders.

Industry: Utilized in the manufacture of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

  • [4-(Trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester: Lacks the dimethylamino group, which can alter its reactivity and application.

  • [4-(Dimethylamino-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester: Does not have the trifluoromethyl group, affecting its pharmacokinetic properties.

And that’s a wrap! Fascinating stuff, isn’t it?

Properties

IUPAC Name

ethyl N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-4-25-16(24)21-13-7-5-11(6-8-13)14-9-12(17(18,19)20)10-15(22-14)23(2)3/h5-10H,4H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCMZDNRFGGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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